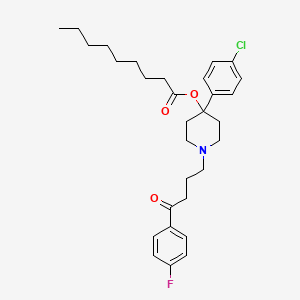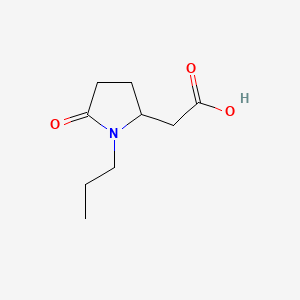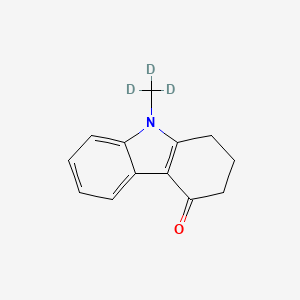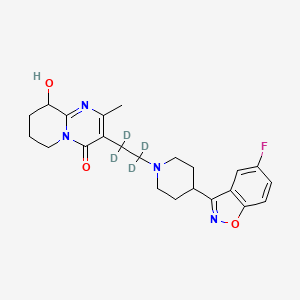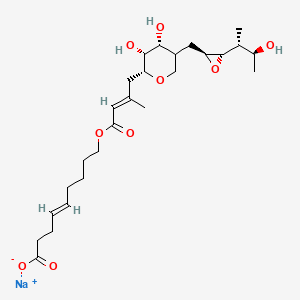
シュードモナ酸Dナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudomonic Acid D Sodium is an impurity of Mupirocin, an antibiotic used for the treatment of certain skin infections . It can be purchased online from Infectious Disease Research Chemicals and Analytical Standards .
Molecular Structure Analysis
The molecular formula of Pseudomonic Acid D Sodium is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 16 freely rotating bonds .
Physical And Chemical Properties Analysis
Pseudomonic Acid D Sodium has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . Its molar refractivity is 129.6±0.3 cm3, and it has a polar surface area of 146 Å2 .
科学的研究の応用
クロマトグラフィー分析
シュードモナ酸Dナトリウム(Pseud-D)は、ムピロシンを2成分系混合物で推定するためのクロマトグラフィー法の開発に使用されてきた . この目的のために、高速薄層クロマトグラフィー(HPTLC-デンシトメトリー)と高速液体クロマトグラフィー(RP-HPLC)の2つの方法が開発および検証された . これらの方法は、引用された薬物をうまく分離し、純粋な形態だけでなく、医薬品製剤における薬物の定量にも使用された .
皮膚感染症に対する抗生物質
シュードモナ酸Dナトリウムは、一次表在性皮膚感染症の治療における有効性について研究されてきた . 20人の患者を対象とした予備試験では、20人中19人で臨床的治癒または改善が達成された . 18人の患者から黄色ブドウ球菌が、2人からβ溶血性連鎖球菌A群が分離された .
局所療法
シュードモナ酸Dナトリウムは、局所療法のためのクリーム中の2%製剤として評価されてきた . 動物実験では、この製剤は皮膚への浸透能力がわずかであることが示された . 動物に非経口的に投与した場合、シュードモナ酸Dナトリウムは不活性な代謝物に変換された .
不純物分析
シュードモナ酸Dナトリウムは、医薬品製剤の分析における不純物として使用されてきた <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width
作用機序
Target of Action
Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .
Mode of Action
Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .
Biochemical Pathways
The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .
Pharmacokinetics
Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .
Result of Action
The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .
特性
IUPAC Name |
sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18+,19?,20-,21+,24-,25+,26+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEUVQBMXYPYPL-IDOAYEIASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](O1)CC2CO[C@@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
